7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide
Overview
Description
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxyaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under acidic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it into a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
- Oxidation can yield quinoline-4-carboxylic acids.
- Reduction can produce dihydroquinoline derivatives.
- Substitution reactions can lead to a variety of functionalized quinoline derivatives.
Scientific Research Applications
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimalarial agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide is primarily based on its interaction with biological macromolecules. It can bind to DNA and proteins, disrupting their normal function. The compound may inhibit enzymes involved in critical cellular processes, leading to cell death in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
- 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Comparison: While these compounds share a similar quinoline core, their functional groups differ, leading to variations in their chemical reactivity and biological activity. For instance, the carboxamide group in 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide provides unique hydrogen bonding capabilities, enhancing its interaction with biological targets compared to the carbonyl chloride or carboxylic acid derivatives .
Properties
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3,(H2,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYPNCSGHKSEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.